2-[(E)-2-phenylethenyl]phenol
Overview
Description
2-[(E)-2-phenylethenyl]phenol, also known as this compound, is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Facile Synthesis of 2-(Phenylthio)phenols : This compound is synthesized from simple phenols and aromatic halides, using a copper(I)-catalyzed tandem transformation process (Xu, Wan, Mao, & Pan, 2010).
Rhodium/Diene-Catalyzed Tandem Transformation : Involves the conjugate addition of (E)-1,2-diphenylethenylboronic acid to enones, yielding a product with a 2-((E)-2-phenylethenyl)phenyl group (Sasaki, Nishimura, Shintani, Kantchev, & Hayashi, 2012).
Formation of (Z)-2-Iodovinyl Phenyl Ethers : Describes the formation of (Z)-2-iodovinyl phenyl ethers from ethynylbenziodoxol(on)es (EBXs) and phenols, with excellent regio- and stereoselectivity (Liu, Lim, & Miyake, 2018).
Material Science and Catalysis
Novel Poly(2,6-dimethyl-1,4-phenylene oxide) : A novel quaternary ammonium functionalized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) incorporating 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety (Li, Liu, Miao, Jin, & Bai, 2014).
“Living” and “Immortal” Polymerization of ε-Caprolactone and l-Lactide : Using 2,2‘-methylenebis(4,6-di(1-methyl-1-phenylethyl)phenol) as a ligand for efficient catalysts in ring-opening polymerization processes (Liu, Ko, & Lin, 2001).
Plant Biology and Stress Responses
- Response of Phenylpropanoid Pathway in Plants under Abiotic Stress : Phenolic compounds, including those similar to 2-[(E)-2-phenylethenyl]phenol, are crucial in plants' response to environmental stress, playing key roles in plant physiology and adaptation (Sharma, Shahzad, Rehman, Bhardwaj, Landi, & Zheng, 2019).
Antioxidant and Health Effects
Antioxidant Activity of Phenolic Compounds : Phenolic compounds have shown potential antioxidant properties, beneficial for health, and are studied for their roles in preventing various diseases (Shahidi & Ambigaipalan, 2015).
Therapeutic Potential of Phenylethanoid Glycosides : While not directly about this compound, this review highlights the broad spectrum of biological activities of phenolic compounds, including antibacterial, anticancer, and neuroprotective properties (Wu, Georgiev, Cao, Nahar, El‐Seedi, Sarker, Xiao, & Lu, 2020).
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Styrylbenzenol. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets and its overall stability. Additionally, the compound’s action could be influenced by the specific biological environment in which it is present .
Safety and Hazards
Future Directions
The future directions of research on phenolic compounds like “2-[(E)-2-phenylethenyl]phenol” could involve exploring their potential as antioxidants in foods . Another area of interest could be the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis .
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,15H/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPZAZPOYROADP-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 2-Styrylphenol?
A1: Understanding the crystal structure of 2-Styrylphenol provides valuable information about its molecular interactions and potential applications. Research has shown that in the orthorhombic polymorph of 2-Styrylphenol, molecules are linked together in chains by O—H⋯π interactions []. This type of interaction can influence the compound's physical properties and reactivity.
Q2: Can 2-Styrylphenol be used as a starting material for the synthesis of other valuable compounds?
A2: Yes, 2-Styrylphenol is a versatile building block in organic synthesis. It can be transformed into 2-arylbenzo[b]furans, a class of compounds with various biological activities, through a one-pot synthesis using CuBr2 as a catalyst [, ]. This reaction involves an intramolecular cyclization, highlighting the potential of 2-Styrylphenol as a precursor for more complex structures.
Q3: Are there any known applications for derivatives of 2-Styrylphenol?
A3: Research suggests that derivatives of 2-Styrylphenol, specifically those containing a carboxylic acid group, are being investigated as potential photo-acid generators []. These compounds could find applications in areas like photolithography, where light is used to create patterns on materials.
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